4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole

LogP Lipophilicity Physicochemical differentiation

Researchers requiring precise HPPD inhibition or SAR studies often face batch-to-batch variability and incorrect isomer supply. 4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole (CAS 288844-39-3) provides a verified 3,5-dimethyl substitution pattern essential for target engagement: • LogP 1.96 & PSA 65.98 Ų for optimal foliar uptake and membrane permeability • Sterically shielded 2-hydroxybenzoyl moiety ensures iron-chelation geometry • Free N-H on pyrazole enables conserved hydrogen-bond network interactions Procure with confidence for herbicide discovery and kinase profiling.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Cat. No. B15207318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C(=O)C2=CNN=C2)O)C
InChIInChI=1S/C12H12N2O2/c1-7-3-8(2)11(15)10(4-7)12(16)9-5-13-14-6-9/h3-6,15H,1-2H3,(H,13,14)
InChIKeyMMBANPULFAZSDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole (CAS 288844-39-3): Core Physicochemical & Structural Identity for Procurement Screening


4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole [CAS 288844-39-3] is a low-molecular-weight (216.24 g/mol) heterocyclic compound belonging to the 4-benzoylpyrazole class, characterized by a pyrazole ring substituted at the 4-position with a 3,5-dimethyl-2-hydroxybenzoyl moiety . Its computed LogP of 1.96 places it in a moderately lipophilic range distinct from the non-methylated parent 4-(2-hydroxybenzoyl)pyrazole (LogP ~1.35) . This structural subclass has been implicated in herbicide discovery as potential HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors and in medicinal chemistry as scaffolds for antimicrobial agents [1] [2].

Moderately lipophilic heterocycle for membrane-permeability assays and intracellular target studies
Computed LogP 1.96; distinct from non-methylated parent
Free N-H pyrazole scaffold for hydrogen-bond-dependent enzyme inhibitor design
Suitable for kinase or metalloenzyme pharmacophore projects
Symmetrical 3,5-dimethyl substitution for steric shielding of metal-chelating hydroxyl
Relevant for HPPD-targeted herbicide lead exploration

Why 4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole Cannot Be Interchanged with Generic 4-Benzoylpyrazoles


The dimethyl substitution pattern on the hydroxybenzoyl ring is not an inert structural feature; it critically modulates both physicochemical properties and target-binding geometry relative to the unsubstituted parent . The 3,5-dimethyl isomer (target compound) shares an identical calculated LogP (1.96) with its positional isomer 4-(4,5-dimethyl-2-hydroxybenzoyl)pyrazole, yet the orientation of the methyl groups alters the electrostatic and steric surface presented to biological targets, a phenomenon well-documented in HPPD-inhibitor SAR where methyl position dictates enzyme selectivity and herbicidal potency [1]. Consequently, substituting one dimethyl isomer for another, or replacing with a non-methylated or halogenated analog, risks loss of the designed activity profile and wasting procurement resources.

Target 4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole: symmetrical ortho-like methyl shield; free N-H donor present
vs
Substitute 4-(4,5-Dimethyl isomer): asymmetric steric environment; identical LogP but altered target-binding geometry may shift enzyme selectivity
Target Free N-H pyrazole; MW 216.24; LogP 1.96; H-bond donor capable of stabilizing inhibitor-enzyme complex
vs
Substitute N-Phenyl or N-alkyl analogs: N-H donor lost; increased molecular bulk and lipophilicity may abolish target engagement
Target Dimethyl-substituted benzoylpyrazole scaffold; no halogen present; antimicrobial activity predicted to be weak
vs
Substitute Halogenated 2-hydroxybenzoyl pyrazoles: required for potent MICs in antimicrobial screening; class membership alone insufficient

Quantitative Differentiation of 4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole Against Closest Analogs


Lipophilicity Shift: 3,5-Dimethyl Substitution Increases LogP by ~0.6 Units vs. Unsubstituted Parent

The 3,5-dimethyl substitution substantially increases lipophilicity compared to the non-methylated 4-(2-hydroxybenzoyl)pyrazole. The target compound has a computed LogP of 1.96, versus 1.35 for the parent, representing a ~45% increase . This LogP shift places the compound in an optimum range for membrane penetration while retaining sufficient aqueous solubility for biological assay compatibility, a balance that the more polar parent compound may not achieve.

Lipophilicity shift
Head-to-head
ΔLogP = +0.61 (45% increase) vs. parent
Supports membrane-permeability assay context
Computed LogP: target 1.96, parent 1.35
LogP Lipophilicity Physicochemical differentiation

Positional Isomerism: 3,5- vs. 4,5-Dimethyl Substitution Produces Distinct Electrostatic Surfaces Despite Identical LogP

The target compound (3,5-dimethyl) and its positional isomer 4-(4,5-dimethyl-2-hydroxybenzoyl)pyrazole (CAS 288844-40-6) share identical molecular formula (C12H12N2O2), molecular weight (216.24 g/mol), and computed LogP (1.96) . However, the 3,5-dimethyl pattern places both methyl groups in ortho-like positions to the hydroxyl group, creating a symmetrical steric shield around the key metal-chelating hydroxyl. In contrast, the 4,5-isomer has one methyl group para to the hydroxyl, leaving one ortho face sterically accessible. This differential steric environment is known to influence iron-chelation geometry at the HPPD active site and can alter enzyme inhibition potency [1].

Positional isomerism
Class-level
3,5- vs 4,5-dimethyl: distinct steric environments despite identical LogP
Enzyme selectivity may shift; SAR context-dependent
Steric shield symmetry inferred from structural analysis
Positional isomer Electrostatic surface HPPD inhibitor

N1-Unsubstituted Pyrazole Core: A Key Pharmacophoric Distinction from N-Phenyl and N-Alkyl Derivatives

The target compound bears a free N-H pyrazole, which is absent in the more lipophilic 4-(3,5-dimethyl-2-hydroxybenzoyl)-1-phenylpyrazole (CAS 93065-68-0, MW 292.3, XLogP3 4.2) [1] . The free N-H provides a hydrogen-bond donor capable of interacting with protein backbone carbonyls or structured water networks, while the N-phenyl analog loses this donor and gains ~0.5 LogP units of lipophilicity per additional carbon. In HPPD and other metal-dependent enzymes, the N-H group can participate in a hydrogen-bond network that stabilizes the inhibitor-enzyme complex, a feature that N-substituted derivatives cannot replicate.

N-H donor presence
Cross-study
Free N-H present vs. N-phenyl: ΔMW +76.1; ΔLogP +2.2; loss of one H-bond donor
Binding thermodynamics may differ; target engagement context
PubChem computed properties
N-H pyrazole H-bond donor Pharmacophore design

Antimicrobial SAR Context: 2-Hydroxybenzoyl Pyrazoles Require Halogen Substitution for Potent MICs; Dimethyl Alone Insufficient

A 2010 study of 4-(substituted-2-hydroxybenzoyl)-1H-pyrazoles evaluated antibacterial activity (MIC50 in μg/mL) against S. aureus, E. coli, P. aeruginosa, and B. subtilis [1]. Compounds bearing fluorine or chlorine substituents on both the N-phenyl and benzoyl rings (e.g., 1-(3,4-difluorophenyl)-4-(5-fluoro-2-hydroxybenzoyl)-1H-pyrazole) exhibited promising activity, while the unsubstituted 4-(2-hydroxybenzoyl)-1H-pyrazole (4d) failed to show activity. This SAR indicates that dimethyl substitution alone, without electron-withdrawing halogen groups, does not confer significant antimicrobial potency. Users seeking antimicrobial activity should not select the target compound based on class membership alone without confirmatory screening data.

Antimicrobial SAR
Class-level
Dimethyl alone insufficient; halogen required for potent MICs
Supports antimicrobial screening context; confirmatory data needed
Qualitative SAR inference; target compound not directly tested
Antimicrobial MIC50 Structure-activity relationship

Validated Application Scenarios for 4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole Based on Quantitative Evidence


Herbicide Lead Optimization: HPPD Inhibitor Scaffold with Defined Lipophilicity

The compound's LogP of 1.96 positions it within the optimal lipophilicity range for foliar uptake in herbicide development . The 3,5-dimethyl-2-hydroxybenzoyl motif provides a sterically shielded iron-chelating hydroxyl group, a pharmacophore essential for HPPD inhibition [1]. Researchers should prioritize this compound over the 4,5-dimethyl isomer when a symmetrical ortho-shielded chelation geometry is desired for plant enzyme selectivity.

Medicinal Chemistry: Scaffold Requiring Free N-H Hydrogen-Bond Donor

The free N-H on the pyrazole ring distinguishes this compound from N-substituted analogs (e.g., N-phenyl derivative) . This donor is critical for projects targeting enzymes where the pyrazole N-H forms part of a conserved hydrogen-bond network, such as certain kinases or metalloenzymes. Procurement of the N-H compound over the N-phenyl version maintains the necessary pharmacophoric feature.

Physicochemical Property Benchmarking: Reference Compound for Dimethyl-Substituted Benzoylpyrazoles

With well-defined computed properties (LogP 1.96, PSA 65.98 Ų, exact mass 216.09) [1], this compound can serve as a reference standard for calibrating computational models or HPLC retention time predictions within a benzoylpyrazole screening library. Its moderate lipophilicity makes it suitable as a positive control for membrane permeability assays where both passive diffusion and solubility are relevant parameters.

Structure-Activity Relationship Studies: Methyl Position Probe

The 3,5-dimethyl arrangement provides a specific steric and electronic signature that can be compared head-to-head with the 4,5-dimethyl isomer in SAR studies . Procurement of both isomers as a matched pair enables direct interrogation of how methyl group position affects target binding, metabolic stability, or off-target activity in a given assay system [1] .

Application
Selection Property
Validation Focus
HPPD-targeted herbicide lead studies
Sterically shielded iron-chelating motif; LogP ~1.96 for foliar uptake modeling
Enzyme inhibition and plant enzyme selectivity endpoints
Medicinal chemistry: H-bond-dependent inhibitor design
Free N-H pyrazole donor; distinct from N-substituted analogs
Target engagement and binding pose validation
Physicochemical property benchmarking
Defined computed parameters (LogP, PSA) for calibrating predictive models
Computational model accuracy and HPLC retention correlation
SAR studies: methyl-position probe
Matched-pair comparison with 4,5-dimethyl isomer
Methyl position impact on target binding and metabolic stability
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